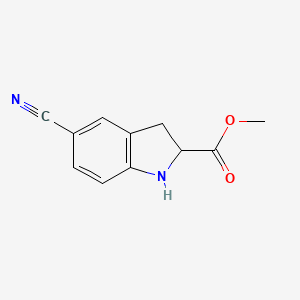
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and properties It is a pyrimidine derivative with a chloro substituent at the 2-position and a 1-methylpyrazol-4-yl group attached via an oxygen atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent at the 2-position can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 1-Methylpyrazol-4-yl Group: The 1-methylpyrazol-4-yl group can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-methylpyrazole in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Amines, thiols, and ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar pyrimidine core with a chloro and methylthio substituent.
2-Chloro-6-(1-methylpyrrolidin-3-yl)oxy-pyrimidine-4-carboxylic acid: Similar structure with a different heterocyclic substituent.
Uniqueness
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the 1-methylpyrazol-4-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClN4O3 |
|---|---|
Poids moléculaire |
254.63 g/mol |
Nom IUPAC |
2-chloro-6-(1-methylpyrazol-4-yl)oxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O3/c1-14-4-5(3-11-14)17-7-2-6(8(15)16)12-9(10)13-7/h2-4H,1H3,(H,15,16) |
Clé InChI |
YYBPUPXQQDAXFQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)OC2=NC(=NC(=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)



![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)






![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
